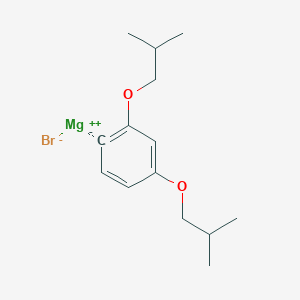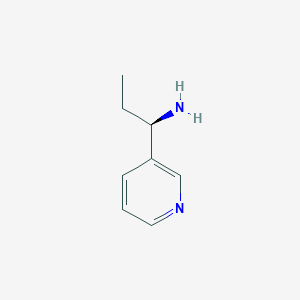
(R)-1-(Pyridin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Pyridin-3-yl)propan-1-amine is a chiral amine compound characterized by a pyridine ring attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Pyridin-3-yl)propan-1-amine typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 3-pyridylpropanone using chiral catalysts under hydrogen gas. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods: On an industrial scale, the production of ®-1-(Pyridin-3-yl)propan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using supported metal catalysts, such as palladium on carbon, is a preferred method due to its scalability and cost-effectiveness.
Types of Reactions:
Oxidation: ®-1-(Pyridin-3-yl)propan-1-amine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products:
Oxidation: Pyridine-3-carboxaldehyde, pyridine-3-carbonitrile.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry: ®-1-(Pyridin-3-yl)propan-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: In the industrial sector, ®-1-(Pyridin-3-yl)propan-1-amine is used in the production of specialty chemicals and materials. Its reactivity and chiral properties are exploited in the manufacture of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of ®-1-(Pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- (S)-1-(Pyridin-3-yl)propan-1-amine
- 1-(Pyridin-2-yl)propan-1-amine
- 1-(Pyridin-4-yl)propan-1-amine
Comparison: Compared to its enantiomer (S)-1-(Pyridin-3-yl)propan-1-amine, the ®-enantiomer may exhibit different biological activities and binding affinities due to its chiral nature. The position of the pyridine ring in 1-(Pyridin-2-yl)propan-1-amine and 1-(Pyridin-4-yl)propan-1-amine can also influence the compound’s reactivity and interaction with molecular targets, highlighting the unique properties of ®-1-(Pyridin-3-yl)propan-1-amine.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R)-1-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C8H12N2/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2,9H2,1H3/t8-/m1/s1 |
InChI Key |
VQGKOCARCUCUMC-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](C1=CN=CC=C1)N |
Canonical SMILES |
CCC(C1=CN=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole](/img/structure/B14896563.png)
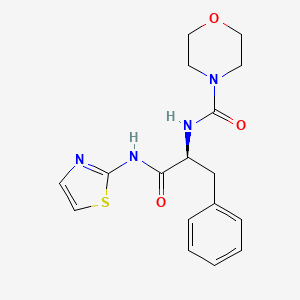
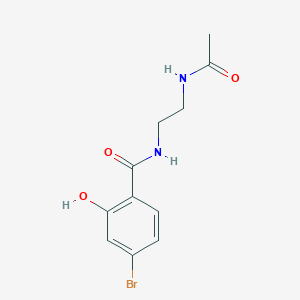
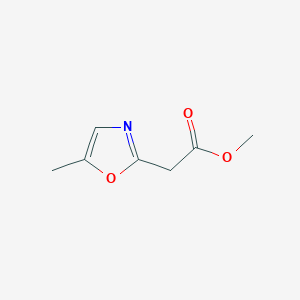
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)
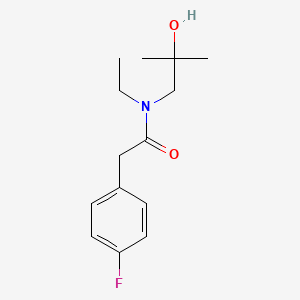
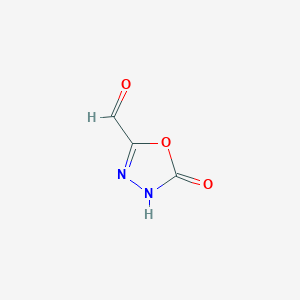
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
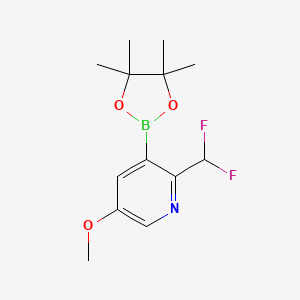
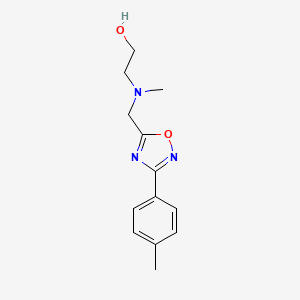
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
![3-[4-(5-chloropyridin-3-yl)-2-[(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-4(4aH)-yl]-3-{[(1r,4R)-4-methylcyclohexyl]methyl}-3H-imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B14896649.png)
